molecular formula C21H22N2O3S B11463271 7,8-dimethoxy-2-(2-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(2-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11463271
M. Wt: 382.5 g/mol
InChI Key: YMCFXHFTVLJARM-UHFFFAOYSA-N
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Description

7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound belonging to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes a sulfanylidene group and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazoisoquinolines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,8-DIMETHOXY-2-(2-PHENYLETHYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its combination of a sulfanylidene group and a phenylethyl side chain, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

7,8-dimethoxy-2-(2-phenylethyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C21H22N2O3S/c1-25-18-11-15-10-17-20(24)22(9-8-14-6-4-3-5-7-14)21(27)23(17)13-16(15)12-19(18)26-2/h3-7,11-12,17H,8-10,13H2,1-2H3

InChI Key

YMCFXHFTVLJARM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)CCC4=CC=CC=C4)OC

Origin of Product

United States

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